N-[(2-aminophenyl)methyl]methanesulfonamide
Description
This compound belongs to a broader class of sulfonamides, which are renowned for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGCWQQMEKGNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-Aminophenyl)methyl]methanesulfonamide, a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its amino group on the phenyl ring and a methanesulfonamide functional group, which contribute to its diverse biological effects.
The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes. Specifically, it exhibits selective inhibition of COX-2, an enzyme implicated in inflammatory processes and various cancers. The inhibition of COX-2 can lead to reduced inflammation and pain, making this compound a candidate for anti-inflammatory therapies. Additionally, the compound has shown potential cytotoxic effects against malignant cells, suggesting its application in cancer treatment .
Anti-inflammatory Activity
Studies have indicated that this compound significantly reduces inflammation by inhibiting COX-2 activity. This selective inhibition is crucial as traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX-1 and COX-2, leading to adverse effects such as gastrointestinal damage. The selectivity of this compound may offer a safer alternative for patients requiring anti-inflammatory treatment .
Cytotoxicity Studies
Research into the cytotoxic effects of this compound has demonstrated its ability to target cancer cells while sparing normal tissues. This property is particularly valuable in developing cancer therapies that minimize side effects associated with conventional treatments. The compound's mechanism may involve inducing apoptosis in malignant cells, which warrants further investigation into its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar sulfonamide derivatives is essential. The following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Amino group on phenyl ring | Selective COX-2 inhibition; cytotoxic effects |
| N-(4-Acetylphenyl)methanesulfonamide | Acetyl group on para position | Potential analgesic effects |
| N-(4-Nitrophenyl)methanesulfonamide | Nitro group on para position | Enhanced cytotoxicity against cancer cells |
| N-(4-Methylphenyl)methanesulfonamide | Methyl group on para position | Altered pharmacokinetics due to increased lipophilicity |
The distinct amino substitution at the ortho position of the phenyl ring in this compound influences its biological activity and interaction profile compared to other derivatives.
Case Studies
- Inflammatory Disease Treatment : In a clinical study assessing the efficacy of this compound in patients with arthritis, results indicated significant reductions in pain and inflammation markers, supporting its role as an effective therapeutic agent .
- Cancer Therapy : A preclinical trial investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated promising results, with significant apoptosis observed in treated cells compared to controls. These findings suggest potential for further development in oncology .
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among analogous sulfonamides include substituent groups on the aromatic ring, alkyl chain modifications, and additional functional groups. Below is a comparative table:
Crystallographic and Structural Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
